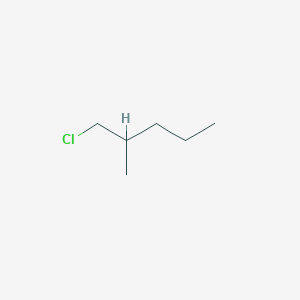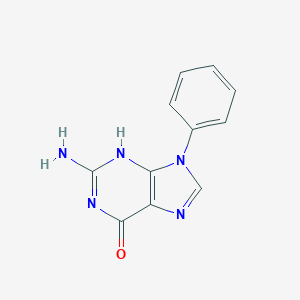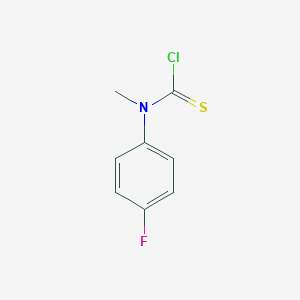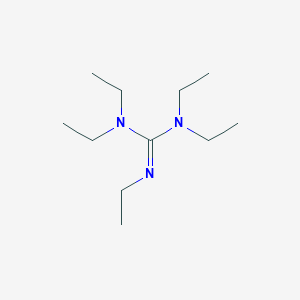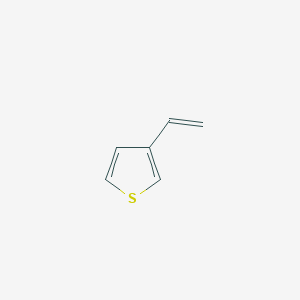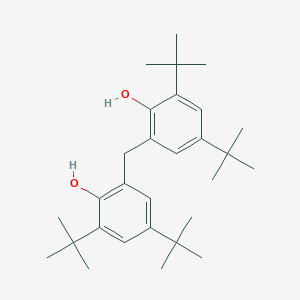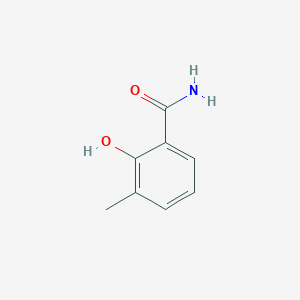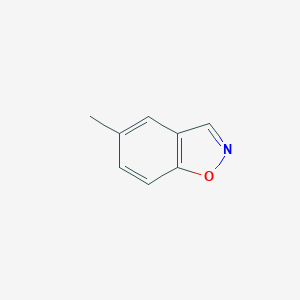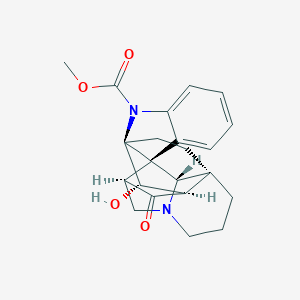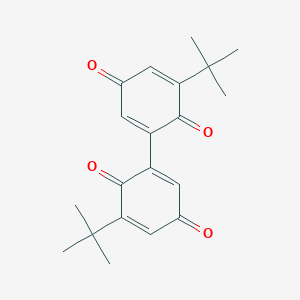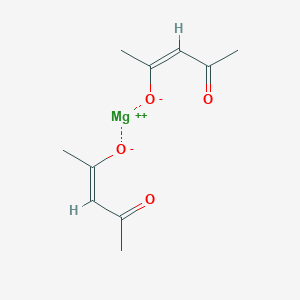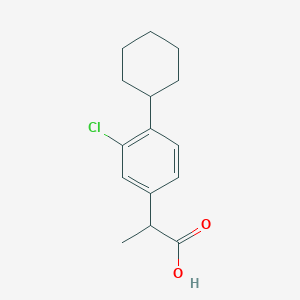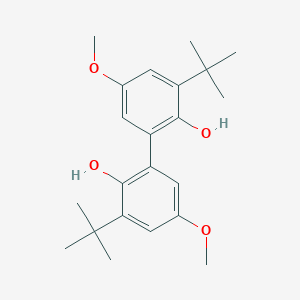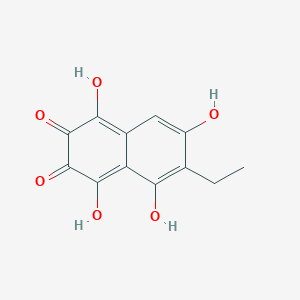
6-Ethyl-2,3,7-trihydroxyjuglone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2,3,7-trihydroxyjuglone, also known as Lawsone, is a natural dye extracted from the leaves of the henna plant (Lawsonia inermis). It has been used for centuries in various cultures for body art, hair dye, and textile dyeing. In recent years, researchers have become interested in the potential scientific applications of Lawsone due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
6-Ethyl-2,3,7-trihydroxyjuglone exhibits significant antimicrobial properties. A study found related compounds from the aquatic fungus Delitschia corticola, which showed antimicrobial activities against various bacteria and fungi. This suggests the potential use of 6-Ethyl-2,3,7-trihydroxyjuglone in the development of new antimicrobial agents (Sun et al., 2011).
Molecular Synthesis and Characterization
In the field of molecular synthesis, various derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone have been synthesized and characterized. These studies provide insights into the structural features and potential applications of such compounds in various scientific fields, such as materials science and biochemistry (Zhu et al., 2003), (Patil et al., 2014).
Degradation and Metabolism Studies
Studies on Echinochrome A, a compound closely related to 6-Ethyl-2,3,7-trihydroxyjuglone, have provided detailed information on its oxidative degradation products. This research is crucial for understanding the stability and potential therapeutic applications of these compounds (Mishchenko et al., 2020).
Cancer Research
Several studies have explored the potential of derivatives of 6-Ethyl-2,3,7-trihydroxyjuglone in cancer research. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives and their subsequent antimicrobial analysis, enzyme assay, docking study, and toxicity study provide a foundation for potential applications in cancer treatment (Tiwari et al., 2018).
Pharmacokinetics and Metabolism
Research on bile acid analogs, including compounds structurally related to 6-Ethyl-2,3,7-trihydroxyjuglone, has illuminated their physicochemical properties, pharmacokinetics, and metabolism. This is particularly relevant for understanding how these compounds could be used therapeutically (Roda et al., 2014).
Bioorganic Chemistry and Medicinal Applications
Further applications in bioorganic chemistry and medicinal research are indicated by studies on various synthetic derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone. These compounds are investigated for their potential as anti-inflammatory, antihypertensive, and cytotoxic agents, suggesting diverse therapeutic applications (Chikhale et al., 2009), (Yang et al., 2015).
Propiedades
Número CAS |
13378-99-9 |
|---|---|
Nombre del producto |
6-Ethyl-2,3,7-trihydroxyjuglone |
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.2 g/mol |
Nombre IUPAC |
6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3 |
Clave InChI |
LZPOHOLJSVDDBR-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O |
SMILES canónico |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



